N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-3-carboxamide” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in “this compound” contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Research in medicinal chemistry has led to the discovery and optimization of compounds that can selectively inhibit various kinases within the Met kinase superfamily, highlighting the potential for developing targeted therapies for cancer and other diseases. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective inhibitors, demonstrating excellent in vivo efficacy in cancer models (G. M. Schroeder et al., 2009).
Pharmacokinetics and Drug Metabolism
The study of prodrugs, such as DB289 and its conversion to the active drug DB75, offers insight into improving oral bioavailability and systemic distribution, which is crucial for the effective treatment of diseases like African trypanosomiasis and malaria (I. Midgley et al., 2007).
Antiprotozoal Agents
Novel dicationic imidazo[1,2-a]pyridines have shown strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential as antiprotozoal agents (M. Ismail et al., 2004).
Neuroleptic Activity
Compounds like cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide have been synthesized and evaluated for their potential neuroleptic activity, showing promise as drugs for the treatment of psychosis with fewer side effects (S. Iwanami et al., 1981).
Antimicrobial Activity
A series of furan-3-carboxamides have been synthesized and evaluated for their antimicrobial activity against a panel of microorganisms, demonstrating the potential of furan derivatives in addressing antibiotic resistance (N. Zanatta et al., 2007).
Mechanism of Action
Target of Action
The primary targets of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)furan-3-carboxamide Compounds with a similar structure, such as those containing a pyrrolidine ring, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The exact mode of action of This compound It is known that the pyrrolidine ring, a key structural component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
The specific biochemical pathways affected by This compound It is known that compounds containing a pyrrolidine ring can influence a variety of biological activities, suggesting that this compound may affect multiple pathways .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The specific molecular and cellular effects of This compound It is known that compounds containing a pyrrolidine ring can influence a variety of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by its molecular environment.
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in its structure is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the spatial orientation of substituents and the stereochemistry of the molecule .
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-15-6-8-18(10-15)14-4-2-13(3-5-14)17-16(19)12-7-9-21-11-12/h2-5,7,9,11,15H,6,8,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPGWRIZJJMAJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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